molecular formula C13H12FN5O B2381267 7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 694517-61-8

7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2381267
CAS No.: 694517-61-8
M. Wt: 273.271
InChI Key: ZRQCOYHXZBDEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine ring. This scaffold is notable for its pharmacological versatility, including antibacterial, anticancer, and antiviral activities. The 3-fluorophenyl group at position 7 and the carboxamide at position 6 are critical for its molecular interactions and bioactivity.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7-10(12(15)20)11(8-3-2-4-9(14)5-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQCOYHXZBDEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Amino-1,2,4-Triazole with Fluorinated Aldehydes

A foundational approach involves the condensation of 3-amino-1,2,4-triazole with 3-fluorobenzaldehyde and acetoacetanilide. This one-pot reaction proceeds via a Knoevenagel-aza-Michael cascade, facilitated by acidic or basic catalysts. For instance, nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2] has been employed as a magnetically recoverable catalyst, enabling solvent-free synthesis at 60°C with yields exceeding 85%. The zinc center coordinates aldehyde and acetoacetanilide substrates, promoting cyclocondensation while minimizing side reactions.

Key advantages of this method include:

  • Short reaction times (25–40 minutes) due to efficient heat transfer in solvent-free conditions.
  • Reusability of the catalyst for up to five cycles without significant activity loss.
  • Broad substrate tolerance , accommodating electron-withdrawing and donating groups on the aldehyde component.

Coupling Reactions with Preformed Heterocyclic Cores

Acyl Chloride Intermediates

An alternative route involves synthesizing 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride as a key intermediate. This reactive species undergoes coupling with 3-fluoroaniline derivatives in the presence of base, yielding the target carboxamide. Dichloromethane or tetrahydrofuran serves as the solvent, with triethylamine facilitating HCl elimination.

Procedure Summary :

  • Generate the acyl chloride via treatment with phosphorus pentachloride (PCl5) in anhydrous dichloroethane.
  • Add 3-fluoroaniline dropwise at 0°C, followed by gradual warming to room temperature.
  • Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

This method achieves moderate yields (60–75%) but offers precise control over substituent positioning, critical for structure-activity relationship studies.

Cyclization of Thioether Precursors

Thiol-Michael Addition Followed by Cyclodehydration

A multi-step synthesis begins with 2-[(2-fluorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine intermediate. Treatment with phosphorus oxychloride (POCl3) induces cyclodehydration, forming the triazolo-pyrimidine core. Subsequent aminolysis with ammonia or primary amines introduces the carboxamide group.

Critical Parameters :

  • POCl3 Stoichiometry : Excess reagent (≥3 equivalents) ensures complete cyclization.
  • Temperature Control : Reflux conditions (110°C) prevent tar formation during dehydration.
  • Workup Strategy : Quenching into ice-water followed by neutralization minimizes hydrolysis of the carboxamide.

Yields for this pathway range from 70–82%, with scalability demonstrated at the 100-gram scale.

Catalytic Asymmetric Syntheses

Enantioselective Organocatalysis

Recent advances employ cinchona alkaloid-derived catalysts to induce asymmetry during the aza-Michael addition step. For example, (DHQD)2PHAL (20 mol%) in toluene at −20°C achieves enantiomeric excess (ee) values up to 88% for the 4,7-dihydro intermediate. While currently limited to small-scale applications, this method addresses the growing demand for chiral triazolo-pyrimidines in drug discovery.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Multi-component 85–96 25–40 min Solvent-free, high atom economy Requires specialized catalyst
Acyl chloride 60–75 6–8 h Precise regiocontrol Multi-step purification
Cyclodehydration 70–82 3–5 h Scalability Corrosive reagents (POCl3)
Organocatalysis 50–65 24–48 h Enantioselectivity Low yield, high catalyst loading

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning from batch to continuous flow systems enhances the multi-component method’s viability for large-scale synthesis. Microreactors with immobilized [CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2] catalyst demonstrate:

  • 98% Conversion at 100 mL/min flow rate.
  • Reduced byproduct formation due to precise temperature and mixing control.
  • 24/7 Operation with automated product separation modules.

Analytical Characterization Protocols

Purity Assessment via HPLC-MS

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with high-resolution mass spectrometry confirms structural integrity. Key spectral data:

  • HRMS (ESI+) : m/z calculated for C19H15F2N5O [M+H]+: 388.1284; found: 388.1289.
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, triazole-H), 7.65–7.58 (m, 3H, Ar-H), 4.89 (s, 2H, CH2), 2.31 (s, 3H, CH3).

Emerging Methodologies

Photoredox Catalysis

Preliminary studies utilize fac-Ir(ppy)3 under blue LED irradiation to accelerate the aza-Michael addition. This visible-light-driven approach reduces energy consumption by 40% while maintaining yields ≥80%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and could be developed into therapeutic agents.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Position Matters: Fluorine at position 7 (target compound) may improve metabolic stability and target affinity compared to chlorophenyl (Y511-8855) or methoxyphenyl (V5) analogs . Electron-donating groups (e.g., dimethylamino in Compound 83) enhance antibacterial activity but may reduce CNS penetration due to increased polarity .

Stereochemical Influence :

  • Enantiomers of UCB-FcRn-84 showed distinct binding profiles to FcRn, suggesting that the target compound’s stereochemistry (if chiral) could critically impact its pharmacology .

Green Synthesis Advancements :

  • Solvent-free or aqueous-phase syntheses reduce environmental impact without compromising yield, aligning with sustainable drug development .

Biological Activity

7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolopyrimidine class, notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H16FN5O
Molecular Weight335.36 g/mol
CAS Number4157395

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It is known to inhibit specific enzymes involved in cell proliferation and apoptosis. This inhibition can lead to potential anticancer effects by preventing uncontrolled cell growth.
  • Receptor Interaction : The compound interacts with neurotransmitter receptors in the central nervous system (CNS), which may influence various neurological functions and exhibit anxiolytic properties.
  • Antiviral Activity : Research indicates that derivatives of triazolopyrimidines have shown efficacy against several viruses, including influenza. The compound may inhibit viral replication by interfering with viral protein interactions.

Anticancer Activity

A study evaluated the cytotoxic effects of various triazolopyrimidine derivatives on cancer cell lines. The results indicated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value in the low micromolar range. This suggests that it has potential as a therapeutic agent in cancer treatment .

Antiviral Activity

Research has highlighted the antiviral properties of triazolopyrimidine compounds. In particular, studies demonstrated that derivatives could inhibit the interaction between viral proteins essential for replication. For instance, compounds with similar structures were shown to reduce the formation of the PA-PB1 complex in influenza A virus (IAV), indicating a mechanism through which these compounds can exert antiviral effects .

Anti-inflammatory and Analgesic Properties

In addition to anticancer and antiviral activities, triazolopyrimidine derivatives have been investigated for their anti-inflammatory effects. In preclinical models, certain derivatives exhibited significant anti-inflammatory activity comparable to conventional medications at specific dosages .

Case Studies and Research Findings

  • Study on Antiviral Activity : A recent study synthesized a series of triazolopyrimidine derivatives and tested their efficacy against IAV. The results showed that specific modifications to the triazolopyrimidine core enhanced antiviral activity and reduced cytotoxicity .
  • Cytotoxicity Assessment : In vitro assays using MTT tests demonstrated that certain derivatives had low toxicity against normal cells while maintaining high efficacy against cancer cells .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate signaling pathways associated with cell survival and apoptosis, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1,2,4-triazoles, aromatic aldehydes (e.g., 3-fluorobenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate). Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol enhance reaction efficiency, achieving yields >75% under reflux conditions . Microwave-assisted synthesis (e.g., 323 K for 30 minutes) is also effective, reducing reaction time while maintaining purity . Post-synthesis purification involves recrystallization from ethanol/DMF mixtures .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.5 ppm and methyl groups at δ ~2.5 ppm) .
  • X-ray crystallography : Resolve the fused triazolo-pyrimidine core and fluorophenyl orientation (bond angles: 70–87° for dihedral interactions) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+^+ ~345 m/z) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Preclinical studies highlight:

  • Neuroprotective effects : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial models at IC50_{50} ~10–20 µM .
  • Anticancer potential : Moderate activity against breast cancer cell lines (MCF-7, GI50_{50} ~50 µM) via CDK2 inhibition, validated by molecular docking (binding energy: −8.2 kcal/mol) .
  • Antimicrobial screening : Zone of inhibition ≥12 mm against Gram-positive bacteria (e.g., S. aureus) at 100 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structural analogs comparison : Assess substituent effects (e.g., 3-fluorophenyl vs. 4-hydroxyphenyl) on solubility and target binding .
  • Dose-response standardization : Use consistent assay conditions (e.g., ATP-based viability assays vs. colony counting) to minimize variability .
  • Computational validation : Perform MD simulations to compare binding stability (RMSD <2 Å over 100 ns) across derivatives .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ester moieties (e.g., ethyl carboxylate) to enhance bioavailability, later hydrolyzed in plasma .
  • Cytochrome P450 profiling : Identify major metabolites via LC-MS/MS and modify vulnerable sites (e.g., methyl group halogenation) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong half-life in rodent models .

Q. How do computational methods guide the optimization of this compound’s activity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine’s σp_p = 0.06) with CDK2 inhibition .
  • Free-energy perturbation (FEP) : Predict affinity changes (ΔΔG) for fluorophenyl vs. bromophenyl analogs .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal LogP (2.5–3.5) and low hepatotoxicity risk .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target deconvolution : Combine CRISPR-Cas9 screening and affinity chromatography to identify binding partners (e.g., kinases, GPCRs) .
  • Transcriptomics : RNA-seq analysis of treated cells to map pathways (e.g., NF-κB downregulation) .
  • SPR biosensing : Measure real-time binding kinetics (kon_{on} ~104^4 M1^{-1}s1^{-1}) for target validation .

Methodological Challenges

Q. What are the critical considerations for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Optimize residence time (5–10 minutes) and temperature (80–100°C) in continuous reactors .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalyst recycling : Recover APTS via silica gel filtration (>90% recovery) .

Q. How can researchers address poor aqueous solubility during formulation?

  • Methodological Answer :

  • Co-crystallization : Use succinic acid to form stable co-crystals (solubility increase ~5×) .
  • Salt formation : Prepare hydrochloride salts (pH-dependent solubility >2 mg/mL at pH 6.8) .
  • Surfactant-assisted dispersion : Employ Poloxamer 407 (10% w/v) for in vivo IP administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.